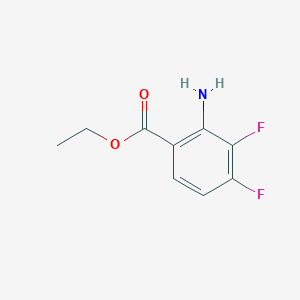

Ethyl 2-amino-3,4-difluorobenzoate

Description

Ethyl 2-amino-3,4-difluorobenzoate is a fluorinated aromatic ester featuring an amino group at the ortho position and fluorine atoms at the meta and para positions of the benzoate backbone. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. The fluorine atoms enhance electron-withdrawing effects, while the amino group provides a reactive site for further functionalization. Its applications include serving as a precursor for heterocyclic compounds, agrochemicals, or fluorescent materials .

Properties

IUPAC Name |

ethyl 2-amino-3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRWSNWTIMQDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,4-difluorobenzoate typically involves the esterification of 2-amino-3,4-difluorobenzoic acid. One common method is the reaction of 2-amino-3,4-difluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-difluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,4-difluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Ester Hydrolysis: 2-amino-3,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-3,4-difluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The substitution pattern of fluorine and amino groups significantly influences reactivity and properties. Key analogs include:

| Compound Name | Substituent Positions | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl 2-amino-3,4-difluorobenzoate | 2-NH₂, 3-F, 4-F | ~213.17* | High polarity, potential ICT behavior |

| Ethyl 2-amino-4,5-difluorobenzoate | 2-NH₂, 4-F, 5-F | ~213.17 | Altered steric hindrance |

| Mthis compound | 2-NH₂, 3-F, 4-F (methyl ester) | ~199.14 | Lower lipophilicity vs. ethyl ester |

| Ethyl 3,4-difluorobenzoate | 3-F, 4-F (no amino group) | ~186.15 | Reduced reactivity at the aromatic ring |

*Calculated based on similar compounds.

Key Observations :

- Ester Group: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs (e.g., Mthis compound), impacting solubility in organic solvents and bioavailability .

- Amino Group: The presence of the amino group distinguishes the target compound from non-aminated analogs like Ethyl 3,4-difluorobenzoate, enabling participation in condensation or cross-coupling reactions .

Photophysical and Chemical Properties

- Intramolecular Charge Transfer (ICT): Fluorinated bisquinazolinones () exhibit substituent-dependent ICT behavior in UV-Vis and fluorescence spectra.

- Solubility: The amino group enhances solubility in polar solvents (e.g., DMSO, acetic acid) compared to non-aminated esters like Ethyl 3,4-difluorobenzoate, which are more lipophilic .

Biological Activity

Ethyl 2-amino-3,4-difluorobenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of amino and difluorobenzene substituents, suggest potential applications in drug development and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an ethyl ester group attached to a benzene ring that is substituted with an amino group at position 2 and fluorine atoms at positions 3 and 4. This configuration enhances its lipophilicity and alters its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms increase the compound's binding affinity due to their electronegative nature, which can stabilize interactions with hydrophobic pockets in proteins. These interactions can lead to modulation of enzyme activity or receptor function, influencing metabolic pathways and physiological responses.

Biological Activity Data

Research has demonstrated that compounds with similar structural features often exhibit significant biological activities. This compound is being investigated for its potential as a building block in synthesizing biologically active compounds. Preliminary studies suggest it may modulate enzyme activity, impacting various metabolic processes.

Comparative Activity Table

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

| Compound | EC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | Various Enzymes | Potential for enzyme inhibition |

| Ethyl 3-amino-2,5-difluorobenzoate | TBD | Enzyme Modulation | Enhanced bioavailability due to fluorination |

| Ethyl 3,5-difluorobenzoate | TBD | Protein-Ligand Interactions | Used as an intermediate in drug development |

Case Studies

- Enzyme Inhibition Studies : In studies involving enzyme inhibition, this compound was shown to interact with specific enzymes, leading to altered activity levels. These findings suggest the compound's potential role in developing therapeutic agents targeting metabolic disorders.

- Receptor Interaction : Research indicates that this compound may influence receptor activity by stabilizing binding interactions through its unique structural features. These interactions could lead to significant therapeutic effects in conditions where receptor modulation is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.